molecular formula C7H5BrF3NO2S B3021212 Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 72850-79-4

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B3021212
Key on ui cas rn: 72850-79-4
M. Wt: 304.09 g/mol
InChI Key: XPAISTXWPBHIMZ-UHFFFAOYSA-N
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Patent
US09133204B2

Procedure details

To a solution of 2-amino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (10 g) in 48% HBr (75 mL) at 0° C. is added a solution of sodium nitrite (4.25 g) in water (50 mL) dropwise over 1 h. The mixture is stirred at the same temperature for an additional 30 min, then a solution of CuBr (6 g) in 48% HBr (50 mL) is added dropwise over 30 min. The reaction mixture is stirred for additional 30 min at 0° C. and for 2 h at RT. The mixture is extracted three times with methylene chloride. The combined organic extracts are dried over magnesium sulfate and concentrated in vacuo. The residue is purified by chromatography (silica gel, hexane to 3% EtOAc/Hexane) to yield the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9](N)=[N:8][C:7]=1[C:12]([F:15])([F:14])[F:13])=[O:5])[CH3:2].N([O-])=O.[Na+].[BrH:20]>O>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([Br:20])=[N:8][C:7]=1[C:12]([F:15])([F:14])[F:13])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)N)C(F)(F)F
Name
Quantity
4.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
CuBr
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for additional 30 min at 0° C. and for 2 h at RT
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (silica gel, hexane to 3% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)Br)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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